
N-(3-(pyridin-2-yloxy)benzyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which “N-(3-(pyridin-2-yloxy)benzyl)picolinamide” belongs, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . Another synthetic method involves the use of Pd (TFA) 2 as the catalyst in n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .作用机制
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s known that n-(pyridin-2-yloxy)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
实验室实验的优点和局限性
One advantage of using P2BPA in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, P2BPA has been shown to exhibit low toxicity in vitro, making it a safe tool for investigating various biological processes. However, one limitation of using P2BPA is that its exact mechanism of action is still being investigated, and more research is needed to fully understand its effects on various biological processes.
未来方向
There are several potential future directions for the use of P2BPA in scientific research. One area of interest is its potential as a therapeutic target for cancer treatment. P2BPA has been shown to induce autophagy in cancer cells, making it a potential tool for developing new cancer therapies. Additionally, P2BPA may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the potential applications of P2BPA in scientific research.
合成方法
The synthesis of P2BPA involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-bromoanisole with 2-pyridylboronic acid in the presence of palladium catalysts to produce 3-(pyridin-2-yloxy)anisole. This intermediate is then reacted with 2-chloronicotinoyl chloride in the presence of triethylamine to produce P2BPA. The resulting compound can be purified using various methods, including column chromatography and recrystallization.
科学研究应用
P2BPA has been shown to have potential applications in scientific research due to its ability to modulate various biological processes. One area of interest is its role in the regulation of autophagy, a process by which cells break down and recycle their own components. P2BPA has been shown to induce autophagy in cancer cells, making it a potential therapeutic target for cancer treatment. Additionally, P2BPA has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties.
属性
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(16-8-1-3-10-19-16)21-13-14-6-5-7-15(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWXPRXQWUFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

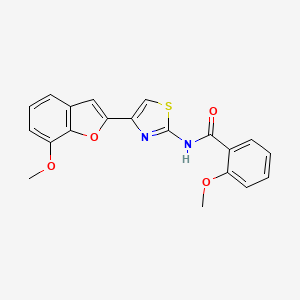
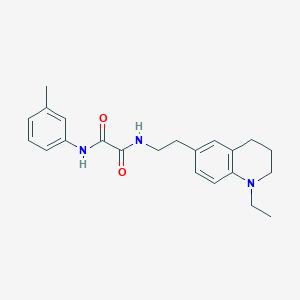

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)
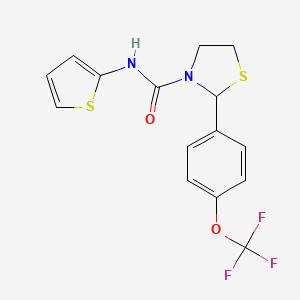

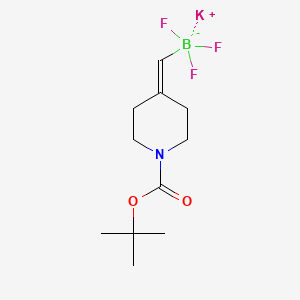
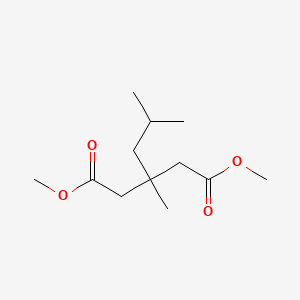

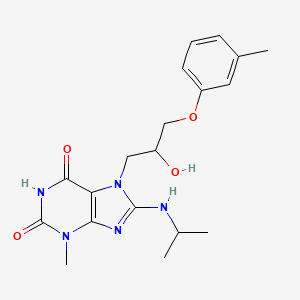
![(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)